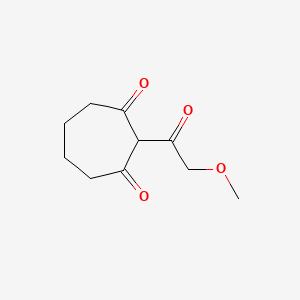
2-(2-Methoxyacetyl)cycloheptane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyacetyl)cycloheptane-1,3-dione is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is a cycloheptane derivative with two ketone groups and a methoxyacetyl substituent. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
The synthesis of 2-(2-Methoxyacetyl)cycloheptane-1,3-dione involves several steps. One common method includes the use of dimethyl amino pyridine (DMAP) as a reagent to facilitate the rearrangement of enol esters to the final triketone molecule . The reaction is typically carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath
化学反応の分析
2-(2-Methoxyacetyl)cycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2-Methoxyacetyl)cycloheptane-1,3-dione is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for methods such as NMR, HPLC, LC-MS, and UPLC.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Methoxyacetyl)cycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes. One key process is the keto-enol tautomerization, which is influenced by the ring size and solvent effects . This tautomerization process can affect the compound’s reactivity and interactions with other molecules.
類似化合物との比較
2-(2-Methoxyacetyl)cycloheptane-1,3-dione can be compared to other cycloheptane derivatives and triketone compounds. Similar compounds include:
2-(2,2-Dimethylcyclopropyl)carbonylcyclohexane-1,3-dione: This compound has similar structural features but differs in the cyclopropyl substituent.
2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione: Another triketone compound used as a herbicide.
The uniqueness of this compound lies in its specific methoxyacetyl substituent, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
2-(2-methoxyacetyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C10H14O4/c1-14-6-9(13)10-7(11)4-2-3-5-8(10)12/h10H,2-6H2,1H3 |
InChIキー |
NWPWRUDPUNFEFS-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)C1C(=O)CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13319089.png)
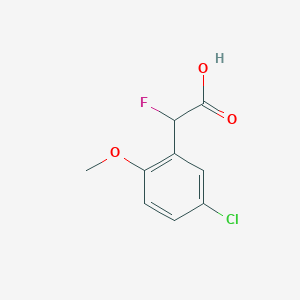
![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)
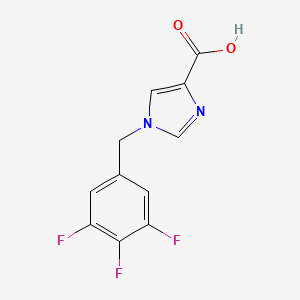
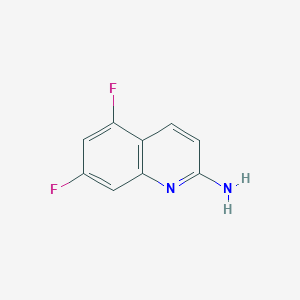
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
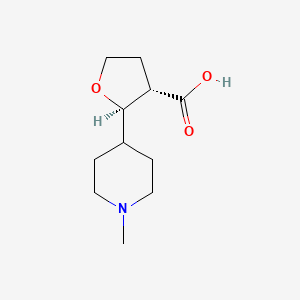
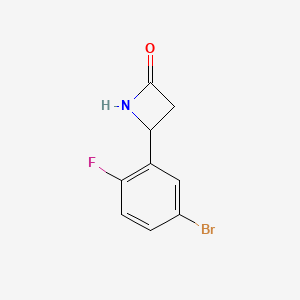
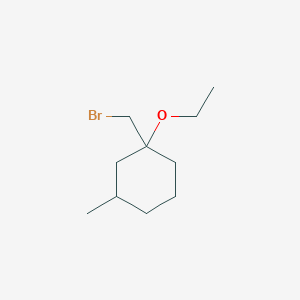
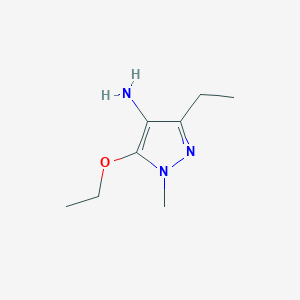

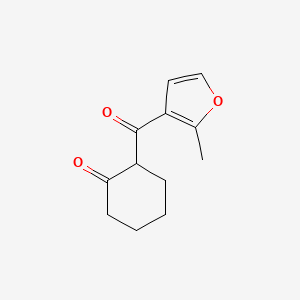
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
